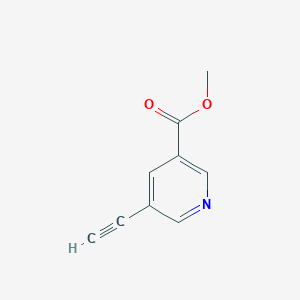

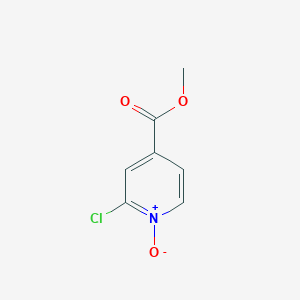

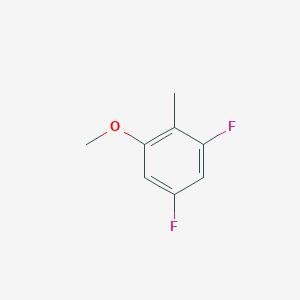

![molecular formula C6H9NOS B1396640 [2-Hydroxy-1-(thiophen-2-YL)ethyl]amine CAS No. 171661-56-6](/img/structure/B1396640.png)

[2-Hydroxy-1-(thiophen-2-YL)ethyl]amine

Übersicht

Beschreibung

“[2-Hydroxy-1-(thiophen-2-YL)ethyl]amine” is a chemical compound with the CAS Number: 171661-56-6 . Its IUPAC name is 2-amino-2-(1H-1lambda3-thiophen-2-yl)ethan-1-ol . The molecular weight of this compound is 144.22 .

Synthesis Analysis

The synthesis of thiophene derivatives, such as “[2-Hydroxy-1-(thiophen-2-YL)ethyl]amine”, often involves condensation reactions . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of “[2-Hydroxy-1-(thiophen-2-YL)ethyl]amine” can be represented by the InChI code: 1S/C6H10NOS/c7-5(4-8)6-2-1-3-9-6/h1-3,5,8-9H,4,7H2 .Chemical Reactions Analysis

Thiophene derivatives like “[2-Hydroxy-1-(thiophen-2-YL)ethyl]amine” can undergo various chemical reactions. For example, 2-Thiopheneethylamine undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives .Physical And Chemical Properties Analysis

“[2-Hydroxy-1-(thiophen-2-YL)ethyl]amine” is stored at a temperature of 28°C .Wissenschaftliche Forschungsanwendungen

Tyrosinase Inhibition

The compound has been identified as a potent tyrosinase inhibitor , which is crucial for melanin synthesis in the skin. This property makes it a candidate for cosmetic applications in skin lightening treatments and preventing hyperpigmentation .

Biological Activity

Thiophene-based analogs, including [2-Hydroxy-1-(thiophen-2-YL)ethyl]amine derivatives, are recognized for their wide range of biological activities . They are considered valuable for medicinal chemists to develop compounds with diverse biological effects .

Material Science Applications

In material science, thiophene derivatives are utilized for their electronic properties. They are used in the fabrication of light-emitting diodes (LEDs) and other electronic devices due to their conductive nature .

Antimicrobial Properties

Thiophene derivatives also exhibit antimicrobial properties , making them useful in the development of new antibiotics and antiseptic agents to combat microbial infections .

Analgesic Properties

These compounds have been found to possess analgesic properties , providing pain relief which can be beneficial in developing new pain management medications .

Antihypertensive Effects

Lastly, they show promise in cardiovascular medicine as antihypertensives , which can help manage high blood pressure and related cardiovascular conditions .

Zukünftige Richtungen

Thiophene-based analogs, including “[2-Hydroxy-1-(thiophen-2-YL)ethyl]amine”, have attracted the interest of many scientists due to their potential as biologically active compounds . They play a crucial role for medicinal chemists to develop advanced compounds with a variety of biological effects . Future research may focus on exploring these properties further and developing new synthesis methods for thiophene derivatives.

Wirkmechanismus

Target of Action

Thiophene-based analogs have been studied extensively for their potential biological activities .

Mode of Action

It’s known that thiophene derivatives exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Biochemical Pathways

Thiophene derivatives are known to interact with various biochemical pathways, contributing to their diverse pharmacological effects .

Result of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of [2-Hydroxy-1-(thiophen-2-YL)ethyl]amine. For instance, the compound is unstable and requires protection with nitrogen gas. It appears as a light yellow clear liquid but turns red upon prolonged exposure .

Eigenschaften

IUPAC Name |

2-amino-2-thiophen-2-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NOS/c7-5(4-8)6-2-1-3-9-6/h1-3,5,8H,4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLKQAOHZFHBEIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-Hydroxy-1-(thiophen-2-YL)ethyl]amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(4-Bromobenzoyl)piperazin-1-yl]propan-1-one](/img/structure/B1396558.png)

![4-Methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1396572.png)